molecular formula C27H27FN2O3 B12788979 4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid CAS No. 89573-06-8

4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid

Cat. No.: B12788979
CAS No.: 89573-06-8
M. Wt: 446.5 g/mol
InChI Key: JYUWCCUOLWYVBI-UHFFFAOYSA-N
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Description

4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound that has garnered significant interest in the scientific community This compound is known for its unique chemical structure, which includes a fluorophenyl group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves several steps. The initial step typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in research to study its effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and metabolic disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar structure but lacks the piperidine ring.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional similarities.

Uniqueness

4-((alpha-(2-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is unique due to its combination of a fluorophenyl group, a piperidine ring, and a benzoic acid moiety. This unique structure contributes to its diverse range of applications and its ability to interact with various biological targets.

Properties

CAS No.

89573-06-8

Molecular Formula

C27H27FN2O3

Molecular Weight

446.5 g/mol

IUPAC Name

4-[2-[[(2-fluorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C27H27FN2O3/c28-23-10-4-2-8-21(23)26(22-9-3-5-11-24(22)30-16-6-1-7-17-30)29-25(31)18-19-12-14-20(15-13-19)27(32)33/h2-5,8-15,26H,1,6-7,16-18H2,(H,29,31)(H,32,33)

InChI Key

JYUWCCUOLWYVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3F)NC(=O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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